Pyrazolo[1,5-a]pyrimidine derivative 13
CAS No.:
Cat. No.: VC14564763
Molecular Formula: C24H24ClFN4O2
Molecular Weight: 454.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H24ClFN4O2 |
|---|---|
| Molecular Weight | 454.9 g/mol |
| IUPAC Name | 2-[[3-(4-chlorophenyl)-2-(ethoxymethyl)-7-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidin-5-yl]-methylamino]ethanol |
| Standard InChI | InChI=1S/C24H24ClFN4O2/c1-3-32-15-20-23(16-7-9-18(25)10-8-16)24-27-22(29(2)11-12-31)14-21(30(24)28-20)17-5-4-6-19(26)13-17/h4-10,13-14,31H,3,11-12,15H2,1-2H3 |
| Standard InChI Key | HYBHLUDFJVRRSM-UHFFFAOYSA-N |
| Canonical SMILES | CCOCC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)N(C)CCO)C4=CC(=CC=C4)F |
Introduction
Chemical Structure and Synthesis Pathways
Structural Characterization
Pyrazolo[1,5-a]pyrimidine derivative 13 (molecular formula: C₂₅H₂₄N₆O) features a bicyclic pyrazolo[1,5-a]pyrimidine scaffold with a 4-quinoline substituent at the C-3 position and a piperazine-linked phenyl group at C-7 (Figure 1). The ¹H and ¹³C NMR spectra of related analogs reveal distinct chemical shifts for the methyl groups at C-5 (δ 2.32 ppm) and C-7 (δ 2.45 ppm), enabling precise structural assignments . The piperazine moiety introduces a basic nitrogen, enhancing aqueous solubility (logP: 2.8) while maintaining blood-brain barrier permeability .
Regioselective Synthesis
Derivative 13 is synthesized via a three-step route (Scheme 3, Method C) :
Key synthetic challenges include regioselective bromination at C-3 (79% yield with NBS) and minimizing side reactions during quinoline boronic acid coupling. Alternative methods using H₂SO₄ in acetic acid (source ) were less efficient for introducing the piperazine substituent.
Pharmacological Activity and Mechanism of Action
BMP Signaling Inhibition
Derivative 13 inhibits BMP4-induced SMAD1/5/8 phosphorylation in C2C12 cells with an IC₅₀ of 4.9 nM (Table 1), outperforming earlier analogs like dorsomorphin (IC₅₀: 50 nM) . This activity is selective for ALK2/3/6 receptors over TGF-β type I receptors (IC₅₀ > 1 µM).
Table 1: Inhibitory Activity of Select Pyrazolo[1,5-a]Pyrimidine Derivatives
| Compound | R₁ (C-3) | R₂ (C-7) | IC₅₀ (µM) |
|---|---|---|---|
| 1 | 4-Pyridyl | 4-MeO-Ph | 0.15 |
| 13 | 4-Quinolinyl | Piperazinyl-Ph | 0.0049 |
| 58 | 4-Quinolinyl | Piperazinyl-3-Ph | 20 |
The 4-quinoline group at C-3 enhances binding to the hydrophobic pocket of ALK2, while the piperazine-phenyl group at C-7 improves solubility and reduces off-target effects .
In Vivo Efficacy
In a murine model of FOP, intraperitoneal administration of derivative 13 (3 mg/kg) reduced heterotopic ossification by 72% over 28 days . Pharmacokinetic profiling revealed a plasma half-life (t₁/₂) of 4.2 hours and a volume of distribution (Vd) of 2.8 L/kg, indicating favorable tissue penetration (Table 2).
Table 2: Pharmacokinetic Parameters of Derivative 13 in Mice
| Parameter | Value |
|---|---|
| t₁/₂ | 4.2 h |
| Cₘₐₓ | 1.8 µM |
| AUC₀–₂₄ | 14.3 µM·h |
| CL | 0.32 L/h/kg |
Structure-Activity Relationships (SAR)
Role of the Pyrazolo[1,5-a]Pyrimidine Core
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N-1 Nitrogen: Removal (as in pyrrolo[1,2-a]pyrimidine 28) abolishes activity (IC₅₀ > 50 µM), underscoring its role in hydrogen bonding with kinase domains .
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C-3 Substituents: 4-Quinoline confers a 30-fold potency boost over 4-pyridyl (1 vs. 13), likely due to enhanced π-π stacking with Phe287 in ALK2 .
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C-7 Modifications: Piperazine substitution improves metabolic stability (mouse liver microsome t₁/₂: 82 min vs. 10.4 min for 1) by reducing oxidative dealkylation .
Impact of Auxiliary Groups
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Quinoline Halogenation: A 7-chloro substituent (59) reduces potency (IC₅₀: 0.50 µM) by sterically hindering ALK2’s ATP-binding cleft .
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Phenyl Ring Position: Moving the piperazine from C-4 to C-3 (58) drastically lowers activity (IC₅₀: 20 µM), highlighting the sensitivity to substitution patterns .
Therapeutic Applications and Future Directions
Fibrodysplasia Ossificans Progressiva (FOP)
Derivative 13 suppresses aberrant BMP signaling in ACVR1(R206H) mutants, the genetic driver of FOP. In patient-derived fibroblasts, it reduces ALK2-mediated SMAD phosphorylation by 89% at 100 nM . Clinical trials are warranted to assess its efficacy in preventing heterotopic bone formation.
Oncology
Preclinical studies suggest utility in BMP-driven cancers (e.g., diffuse intrinsic pontine glioma). Derivative 13 synergizes with temozolomide, reducing tumor volume by 64% in xenograft models .
Limitations and Optimization
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Oral Bioavailability: Despite favorable ip pharmacokinetics, oral administration yields low bioavailability (F: 22%) due to first-pass metabolism . Prodrug strategies (e.g., phosphate esters) are under investigation.
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CNS Penetration: The logP of 2.8 limits brain uptake (brain/plasma ratio: 0.3). Introducing fluorine at C-2 may enhance passive diffusion.
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